Cas no 953899-02-0 (N-(piperidin-4-yl)cyclobutanecarboxamide)

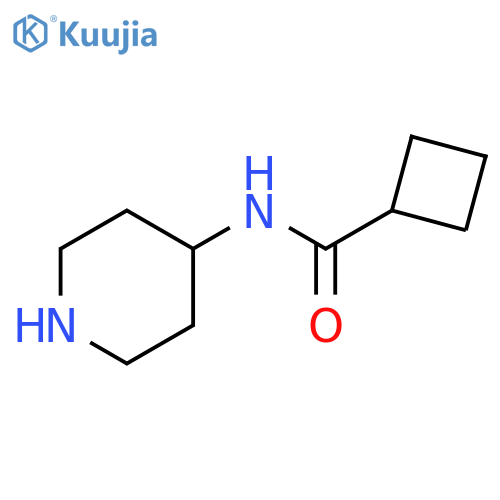

953899-02-0 structure

商品名:N-(piperidin-4-yl)cyclobutanecarboxamide

CAS番号:953899-02-0

MF:C10H18N2O

メガワット:182.262722492218

CID:4667219

N-(piperidin-4-yl)cyclobutanecarboxamide 化学的及び物理的性質

名前と識別子

-

- Cyclobutanecarboxamide, N-4-piperidinyl-

- N-(piperidin-4-yl)cyclobutanecarboxamide

-

- インチ: 1S/C10H18N2O/c13-10(8-2-1-3-8)12-9-4-6-11-7-5-9/h8-9,11H,1-7H2,(H,12,13)

- InChIKey: FKPSGXGIDFXXEJ-UHFFFAOYSA-N

- ほほえんだ: C1(C(NC2CCNCC2)=O)CCC1

計算された属性

- せいみつぶんしりょう: 182.142

- どういたいしつりょう: 182.142

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

N-(piperidin-4-yl)cyclobutanecarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-66164-1.0g |

N-(piperidin-4-yl)cyclobutanecarboxamide |

953899-02-0 | 95.0% | 1.0g |

$571.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0884-5G |

N-(piperidin-4-yl)cyclobutanecarboxamide |

953899-02-0 | 95% | 5g |

¥ 7,873.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0884-1G |

N-(piperidin-4-yl)cyclobutanecarboxamide |

953899-02-0 | 95% | 1g |

¥ 2,626.00 | 2023-04-12 | |

| Enamine | EN300-66164-5.0g |

N-(piperidin-4-yl)cyclobutanecarboxamide |

953899-02-0 | 95.0% | 5.0g |

$1654.0 | 2025-02-20 | |

| A2B Chem LLC | AV58730-250mg |

N-(piperidin-4-yl)cyclobutanecarboxamide |

953899-02-0 | 95% | 250mg |

$288.00 | 2024-07-18 | |

| 1PlusChem | 1P01AAAY-2.5g |

N-(piperidin-4-yl)cyclobutanecarboxamide |

953899-02-0 | 95% | 2.5g |

$1444.00 | 2024-04-19 | |

| 1PlusChem | 1P01AAAY-10g |

N-(piperidin-4-yl)cyclobutanecarboxamide |

953899-02-0 | 95% | 10g |

$3095.00 | 2023-12-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0884-500mg |

N-(piperidin-4-yl)cyclobutanecarboxamide |

953899-02-0 | 95% | 500mg |

¥1908.0 | 2024-04-16 | |

| Aaron | AR01AAJA-500mg |

N-(Piperidin-4-yl)cyclobutanecarboxamide |

953899-02-0 | 95% | 500mg |

$636.00 | 2025-02-09 | |

| Aaron | AR01AAJA-2.5g |

N-(piperidin-4-yl)cyclobutanecarboxamide |

953899-02-0 | 95% | 2.5g |

$1563.00 | 2024-07-18 |

N-(piperidin-4-yl)cyclobutanecarboxamide 関連文献

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

953899-02-0 (N-(piperidin-4-yl)cyclobutanecarboxamide) 関連製品

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2279938-29-1(Alkyne-SS-COOH)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:953899-02-0)N-(piperidin-4-yl)cyclobutanecarboxamide

清らかである:99%

はかる:1g

価格 ($):353.0